2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL
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Overview
Description
2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL is a complex organic compound with a unique structure that includes multiple halogen atoms and a phenolic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL typically involves multiple steps, including halogenation and imine formation. One common method involves the following steps:
Halogenation: The starting material, 3,5-dimethylphenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2 and 4 positions, respectively.
Imine Formation: The halogenated phenol is then reacted with 3-chloro-4-methylbenzaldehyde under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while the imine group can be reduced to form amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce quinones.
Scientific Research Applications
2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through coupling reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites, while the halogen atoms can participate in halogen bonding. The imine group can interact with nucleophilic sites, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chloro-6-methylphenol
- 2-Bromo-4-chloro-6-{[(3,4-dichlorophenyl)imino]methyl}-3,5-dimethylphenol
- 2-Bromo-4-chloro-6-{[(3,5-dimethylphenyl)imino]methyl}-3,5-dimethylphenol
Uniqueness
The uniqueness of 2-BROMO-4-CHLORO-6-[(E)-[(3-CHLORO-4-METHYLPHENYL)IMINO]METHYL]-3,5-DIMETHYLPHENOL lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of multiple halogen atoms and the imine linkage make it a versatile compound for various applications.
Properties
Molecular Formula |
C16H14BrCl2NO |
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Molecular Weight |
387.1g/mol |
IUPAC Name |
2-bromo-4-chloro-6-[(3-chloro-4-methylphenyl)iminomethyl]-3,5-dimethylphenol |
InChI |
InChI=1S/C16H14BrCl2NO/c1-8-4-5-11(6-13(8)18)20-7-12-9(2)15(19)10(3)14(17)16(12)21/h4-7,21H,1-3H3 |
InChI Key |
IUABWOMJAVXZRG-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=C(C(=C2O)Br)C)Cl)C)Cl |
Canonical SMILES |
CC1=C(C=C(C=C1)N=CC2=C(C(=C(C(=C2O)Br)C)Cl)C)Cl |
Origin of Product |
United States |
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